molecular formula C18H18F3N5O B2896273 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine CAS No. 2415569-23-0

4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine

Cat. No.: B2896273
CAS No.: 2415569-23-0
M. Wt: 377.371
InChI Key: HETYOIFZDHSRNW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a trifluoromethyl pyridine moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)13-3-4-16(22-10-13)25-5-7-26(8-6-25)17(27)15-9-14(12-1-2-12)23-11-24-15/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYOIFZDHSRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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